molecular formula C10H15N5O6 B583824 Guanosine-5',5''-d2 Monohydrate CAS No. 478511-34-1

Guanosine-5',5''-d2 Monohydrate

Cat. No. B583824
M. Wt: 303.271
InChI Key: YCHNAJLCEKPFHB-FCRKRYBXSA-N
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Description

Synthesis Analysis

The synthesis of Guanosine-5’,5’'-d2 Monohydrate typically involves isotopic labeling. Deuterium atoms are introduced into the guanosine molecule during its synthesis. Researchers use state-of-the-art technology to produce stable isotopes that are highly enriched and isotopically labeled to the highest standards .


Chemical Reactions Analysis

As a modified guanosine derivative, Guanosine-5’,5’'-d2 Monohydrate participates in various biochemical reactions. It can serve as a substrate for enzymes involved in nucleotide biosynthesis, including guanylate kinases and guanosine monophosphate synthetase. These enzymes catalyze the conversion of guanosine monophosphate (GMP) from xanthosine monophosphate (XMP) .


Physical And Chemical Properties Analysis

  • Molecular Weight : Approximately 303.271 g/mol .

Scientific Research Applications

Hydration Structures and Spectroscopy

Research on guanosine, including its derivatives like Guanosine-5',5''-d2 Monohydrate, has revealed intricate details about its hydration structures. Studies have shown that guanosine and its derivatives form mono- and dihydrated clusters, which have been analyzed using IR-UV double resonance spectroscopy. These studies help in understanding the molecular interactions and stability of guanosine in different hydrated states, indicating the importance of specific hydration structures involving the sugar group and guanine moiety (Saigusa, Urashima, & Asami, 2009).

Supramolecular Hydrogels

Guanosine derivatives have been found to form supramolecular hydrogels. For example, guanosine 5'-monophosphate forms blue emitting chiral carbon dots (G-dots) that exhibit unique fluorescent properties and can self-assemble into fluorescent hydrogels. These findings open doors to potential applications in biotechnology and nanotechnology due to their unique structural and optical properties (Ghosh, Parasar, Bhattacharyya, & Dash, 2016).

G-Quadruplexes and Structural Analysis

Guanosine derivatives like Guanosine-5',5''-d2 Monohydrate play a crucial role in the formation of G-quadruplexes, which are four-stranded helicoidal aggregates important in molecular biology. Studies using neutron diffraction and other techniques have shed light on the structural features of these quadruplexes in different phases, including their interaction with cations, which is essential for their stability (Federiconi, Ausili, Fragneto, Ferrero, & Mariani, 2005).

Chiral Separations and Gel Networks

Guanosine gels, formed through the self-association of guanosine compounds, have been introduced as chiral selectors in capillary electrophoresis. This novel approach leverages the reversible nature of guanosine gel networks for efficient chiral separations, offering potential benefits in analytical chemistry (Dowling, Charles, Nwakpuda, & McGown, 2004).

properties

CAS RN

478511-34-1

Product Name

Guanosine-5',5''-d2 Monohydrate

Molecular Formula

C10H15N5O6

Molecular Weight

303.271

IUPAC Name

2-amino-9-[(2R,3R,4S,5R)-5-[dideuterio(hydroxy)methyl]-3,4-dihydroxyoxolan-2-yl]-3H-purin-6-one;hydrate

InChI

InChI=1S/C10H13N5O5.H2O/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9;/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19);1H2/t3-,5-,6-,9-;/m1./s1/i1D2;

InChI Key

YCHNAJLCEKPFHB-FCRKRYBXSA-N

SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)NC(=NC2=O)N.O

synonyms

2-Amino-1,9-dihydro-9-β-D-ribofuranosyl-6H-purin-6-one-5’,5’’-d2;  DL-Guanosine-5’,5’’-d2;  Guanine Ribonucleoside-5’,5’’-d2;  9-β-D-Ribofuranosylguanine-5’,5’’-d2;  2-Aminoinosine-5’,5’’-d2;  NSC 19994-5’,5’’-d2;  Vernine-5’,5’’-d2; 

Origin of Product

United States

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